molecular formula C15H11Cl2NO2 B2992442 N-(3-acetylphenyl)-2,5-dichlorobenzamide CAS No. 425651-70-3

N-(3-acetylphenyl)-2,5-dichlorobenzamide

Cat. No.: B2992442
CAS No.: 425651-70-3
M. Wt: 308.16
InChI Key: BDOHKDMNNOQOFO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2,5-dichlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like acetone for a specified period to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 3-acetylbenzoic acid derivatives.

    Reduction: 3-(hydroxyphenyl)-2,5-dichlorobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-3-(3-chlorophenyl)acrylamide
  • N-(3-acetylphenyl)quinoline-2-carboxamide

Comparison: N-(3-acetylphenyl)-2,5-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its reactivity and interaction with biological targets compared to similar compounds. The dichloro substitution can enhance its binding affinity and specificity towards certain enzymes or receptors, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(3-acetylphenyl)-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOHKDMNNOQOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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